2-((4-(Trifluoromethyl)phenyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14/h1-4,13-14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHDZLHKQMXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 2 4 Trifluoromethyl Phenyl Amino Ethanol and Its Analogues
Traditional and Established Synthetic Routes to 2-((4-(Trifluoromethyl)phenyl)amino)ethanol
Traditional synthetic methodologies for this compound have primarily relied on well-established reactions such as nucleophilic substitution and reduction. These routes, while effective, often necessitate harsh reaction conditions.
Amination Reactions in the Synthesis of this compound Precursors
A common strategy for the synthesis of N-aryl ethanolamines involves the reaction of a suitably substituted aniline (B41778) with a two-carbon electrophile. In the context of this compound, this typically involves the nucleophilic attack of 4-(trifluoromethyl)aniline (B29031) on a precursor containing a two-carbon chain with a leaving group.
A representative example of this approach is the synthesis of a closely related analogue, 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethanol. This synthesis is achieved through the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol. wikipedia.org The reaction, a nucleophilic aromatic substitution, proceeds by heating the reactants in a solvent such as 1-butanol. The amino group of 2-aminoethanol displaces the chloride on the aromatic ring, which is activated by the presence of the electron-withdrawing nitro and trifluoromethyl groups.
| Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 2-aminoethanol | 1-butanol | Reflux, overnight | 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethanol | Not specified |
This table illustrates a typical nucleophilic aromatic substitution reaction for the synthesis of a precursor to the target molecule.
Reduction Methodologies for Hydroxyl Group Formation
In synthetic routes where the ethanolamine (B43304) side chain is built from a precursor containing a carbonyl group, reduction is a key step to form the final hydroxyl group. For instance, if a synthetic strategy involves an intermediate such as an α-amino acid or ester, the carboxylic acid or ester functionality needs to be reduced to a primary alcohol.
A general and widely used method for the reduction of α-aminoalkyl trifluoromethyl ketones is a viable pathway to β-amino-α-trifluoromethyl alcohols. uzh.ch This reduction can be achieved using various reducing agents. For example, the reduction of an ester to a primary alcohol is commonly accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). uzh.ch The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
| Substrate | Reducing Agent | Solvent | Product |
| α-Aminoalkyl trifluoromethyl ketone | Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695) | syn-β-Amino-α-trifluoromethyl alcohol |
| Ester Precursor | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Primary alcohol |
This table summarizes common reduction methodologies applicable to the formation of the hydroxyl group in this compound and its analogues.
Modern and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and versatile methods. For the synthesis of this compound, catalytic strategies, including transition metal-catalyzed cross-coupling reactions and organocatalysis, have emerged as powerful tools.
Catalytic Strategies in the Synthesis of this compound
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents a highly effective method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of this compound by coupling 4-(trifluoromethyl)aniline with a suitable 2-hydroxyethylating agent or, more commonly, by coupling an aryl halide like 4-bromobenzotrifluoride (B150022) with ethanolamine.
The versatility of the Buchwald-Hartwig amination stems from the continuous development of sophisticated phosphine (B1218219) ligands that enable the coupling of a wide range of substrates under milder conditions. wikipedia.orgorganic-chemistry.org For the coupling of an aryl halide with an amine, a typical catalytic system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base.
| Aryl Halide | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Product |
| 4-Bromobenzotrifluoride | Ethanolamine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | This compound |
| 4-Chlorobenzotrifluoride | Ethanolamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | This compound |
This interactive data table presents hypothetical yet plausible conditions for the Buchwald-Hartwig amination to synthesize the target compound, based on established protocols for similar substrates.
Another relevant transition metal-catalyzed approach is reductive amination. This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of a carbonyl-containing precursor with 4-(trifluoromethyl)aniline followed by reduction.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of this compound analogues, organocatalysis can be employed to introduce stereocenters with high enantioselectivity.
For instance, the enantioselective synthesis of chiral β-fluoroamines can be achieved through organocatalytic methods. nih.gov While not a direct synthesis of the target compound, these methodologies highlight the potential of organocatalysis in preparing chiral derivatives. One such approach involves the conjugate addition of an amine to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst, followed by further transformations.
| Reaction Type | Substrates | Organocatalyst | Key Feature |
| Asymmetric Aminofluorination | α,β-Unsaturated aldehyde, Amine nucleophile, Fluorinating agent | Chiral secondary amine (e.g., prolinol derivatives) | Enantioselective formation of C-N and C-F bonds |
| Asymmetric Michael Addition | Enone, Thiol | Cinchona-derived primary amine | Enantioselective C-S bond formation |
This table showcases the potential of organocatalytic reactions in the asymmetric synthesis of fluorinated amino alcohol analogues.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes aims to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. jocpr.com For the synthesis of this compound, this involves rethinking traditional approaches that often rely on volatile organic solvents and stoichiometric reagents.
Solvent-Free and Aqueous Reaction Conditions
A primary focus of green synthesis is the replacement of conventional organic solvents with more environmentally benign alternatives or the elimination of solvents altogether. ijrpr.com
Solvent-Free Synthesis: Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions in the absence of solvents. rsc.org This method uses mechanical force to induce chemical transformations, often leading to higher reaction rates, improved yields, and reduced waste. ijrpr.com While a specific ball-milling synthesis for this compound is not extensively documented, the successful solvent-free mechanochemical synthesis of related compounds, such as 2-((4-(Trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, demonstrates the viability of this approach for the N-arylation of amines. rsc.org Such a process would involve milling 4-(trifluoromethyl)aniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide, potentially with a solid base catalyst.
Aqueous and Green Solvent Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-mediated, catalyst-free protocols for multi-component reactions highlights the potential for synthesizing complex molecules in aqueous media. acs.org The synthesis of this compound could be envisioned via the nucleophilic substitution of 4-fluorobenzotrifluoride (B1346882) with ethanolamine in water at elevated temperatures. Additionally, other green solvents like 2,2,2-trifluoroethanol (B45653) (TFE) are gaining attention due to their unique properties, such as high ionizing power and hydrogen bond donating ability, which can promote reactions that are sluggish in conventional solvents. researchgate.net
| Condition | Description | Advantages | Potential Application |
|---|---|---|---|
| Solvent-Free (Mechanochemistry) | Reaction induced by mechanical force (e.g., ball milling). rsc.org | Reduced solvent waste, potentially faster reaction times, unique reactivity. ijrpr.comrsc.org | Direct reaction of 4-halobenzotrifluoride and ethanolamine. |
| Aqueous Conditions | Water is used as the reaction solvent. acs.org | Environmentally benign, safe, and low cost. | Nucleophilic aromatic substitution in superheated water. |
| Green Solvents (e.g., TFE) | Use of environmentally preferable solvents. researchgate.net | Can enhance reaction rates and offer unique solubility properties. researchgate.net | As a solvent for catalytic amination reactions. |
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions. nih.gov
A traditional synthesis of an amino alcohol might involve the reaction of an amine with a halo-alcohol, such as 4-(trifluoromethyl)aniline with 2-chloroethanol. This substitution reaction generates a salt byproduct (e.g., hydrochloride), thus lowering the atom economy.
Theoretical Atom Economy Comparison:
Substitution Route: C₆H₄(CF₃)NH₂ + ClCH₂CH₂OH → C₆H₄(CF₃)NHCH₂CH₂OH + HCl
This route generates a molecule of HCl as a byproduct for every molecule of product.
Addition Route: C₆H₄(CF₃)NH₂ + Ethylene Oxide → C₆H₄(CF₃)NHCH₂CH₂OH
This ring-opening addition reaction, in theory, has 100% atom economy as all atoms from the reactants are incorporated into the product. nih.gov
Maximizing atom economy is crucial for developing sustainable synthetic processes. primescholars.com Combining atom economy with reaction yield provides a more complete picture of a process's greenness, sometimes referred to as Atom Efficiency or Actual Atom Economy. researchgate.net
Enantioselective Synthesis of Chiral Derivatives of this compound
The introduction of a stereocenter into the ethanol backbone of the title compound generates chiral derivatives that are often crucial for biological applications. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for challenging chiral resolution steps.
Asymmetric Catalysis in Amination and Reduction Reactions
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical approach to chirality.
Catalytic Asymmetric Reduction: A prevalent strategy for preparing chiral α-trifluoromethyl amines and amino alcohols is the enantioselective reduction of a corresponding trifluoromethyl-substituted imine or ketone. nih.gov For a derivative of the target molecule, this could involve the reduction of a precursor ketone, 2-((4-(trifluoromethyl)phenyl)amino)-1-phenylethan-1-one, using a chiral catalyst system like a Noyori-type ruthenium or rhodium catalyst with a chiral ligand.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. A biocatalytic route employing an imine reductase (IRED) has been successfully used for the enantioselective synthesis of related chiral molecules, such as (S)-3-(4-(trifluoromethyl)phenyl)morpholine, from a cyclic imine precursor. digitellinc.com This approach could be adapted to the synthesis of chiral this compound derivatives through the asymmetric reductive amination of a suitable keto-aldehyde or the reduction of a pre-formed imine. Furthermore, engineered enzymes like cytochrome c variants have been developed for asymmetric N-H carbene insertion reactions, providing a novel biocatalytic route to chiral α-trifluoromethyl amino esters, which can be subsequently reduced to the desired amino alcohols. nih.gov
| Catalytic Method | Precursor Type | Description | Reference Example |
|---|---|---|---|
| Asymmetric Hydrogenation | Ketone or Imine | Reduction of a C=O or C=N bond using a chiral metal catalyst (e.g., Ru, Rh) and H₂. | Common strategy for α-trifluoromethyl amines. nih.gov |
| Biocatalytic Reductive Amination | Ketone + Amine or Imine | Use of enzymes like Imine Reductases (IREDs) to catalyze reduction with high enantioselectivity. | Synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com |
| Biocatalytic N-H Insertion | Amine + Diazo compound | Engineered cytochromes catalyze the insertion of a carbene into the N-H bond of an amine. nih.gov | Synthesis of chiral α-trifluoromethyl amino esters. nih.gov |
Chiral Auxiliary-Mediated Synthesis
The chiral auxiliary approach involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
For synthesizing a chiral derivative of this compound, one could start with a chiral auxiliary-bearing acetate (B1210297) equivalent, such as an N-acetyl oxazolidinone (an Evans auxiliary). wikipedia.orgresearchgate.net This compound can undergo diastereoselective alkylation or an aldol (B89426) reaction to set the desired stereocenter. Subsequent amination with 4-(trifluoromethyl)aniline and cleavage of the auxiliary would yield the enantiomerically enriched target molecule. Other effective auxiliaries include pseudoephedrine/pseudoephenamine, camphorsultam, and tert-butanesulfinamide. wikipedia.orgnih.gov For instance, Ellman's auxiliary (tert-butanesulfinamide) is widely used in the synthesis of chiral amines via the diastereoselective addition of nucleophiles to sulfinylimines. researchgate.net
Synthetic Approaches for Structural Diversity of this compound Analogues
Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing libraries of structurally diverse small molecules from a common starting material. nih.gov This approach is invaluable in drug discovery for exploring structure-activity relationships.
To generate analogues of this compound, the core synthetic route can be adapted by systematically varying the starting materials.
Varying the Aniline Component: A wide range of substituted anilines can be used in place of 4-(trifluoromethyl)aniline to probe the effect of different electronic and steric properties on the aromatic ring.
Varying the Ethanolamine Component: Instead of ethanolamine, substituted amino alcohols (e.g., 2-amino-1-propanol, 2-amino-3-phenyl-1-propanol) can be employed to introduce diversity and new stereocenters on the ethanolamine backbone.
Multi-component Reactions: Strategies like the Ugi or Passerini reactions could be adapted to combine an aniline, an aldehyde/ketone, an isocyanide, and a carboxylic acid (or water) in a single step to rapidly generate complex analogues.
Post-synthesis Modification: The core structure can be further functionalized. For example, the secondary amine can be alkylated or acylated, and the hydroxyl group can be esterified or etherified to create a broad array of derivatives.
This systematic modification of building blocks allows for the efficient creation of a chemical library centered around the 2-(phenylamino)ethanol scaffold for further investigation. nih.gov
Derivatization of the Phenyl Ring
The synthesis of analogues of this compound can be effectively achieved by introducing additional substituents onto the phenyl ring. These modifications can significantly alter the electronic and steric properties of the molecule. The reactivity and orientation of incoming electrophiles are governed by the interplay of the existing substituents: the strongly deactivating, meta-directing trifluoromethyl group (-CF3) and the activating, ortho-, para-directing aminoethanol group (-NHCH2CH2OH). Given that the para position is occupied by the -CF3 group, electrophilic aromatic substitution will primarily be directed to the positions ortho to the aminoethanol group (C-2 and C-6) and meta to the trifluoromethyl group (C-3 and C-5).
Key synthetic strategies for phenyl ring derivatization include:
Halogenation: The introduction of halogen atoms such as fluorine, chlorine, or bromine can be accomplished using various electrophilic halogenating agents. For instance, the synthesis of fluorinated analogues, such as (R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol, demonstrates the feasibility of adding a fluorine atom to the ring. appchemical.com This can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine sources. Similarly, chlorination or bromination can be performed using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Nitration: The introduction of a nitro group (-NO2) is a common strategy to create versatile intermediates. Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivatives can then serve as precursors for a wide range of other functional groups, for example, by reduction of the nitro group to an amino group.
Friedel-Crafts Reactions: Although the presence of the deactivating -CF3 group makes Friedel-Crafts alkylation and acylation challenging, these reactions can sometimes be achieved under forcing conditions or with highly reactive alkylating/acylating agents. These methods allow for the introduction of carbon-based substituents.
The table below summarizes potential derivatization reactions for the phenyl ring.
| Reaction Type | Reagent(s) | Potential Product Structure (Example Position) |
| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2-((3-Fluoro-4-(trifluoromethyl)phenyl)amino)ethanol |
| Chlorination | N-Chlorosuccinimide (NCS) | 2-((3-Chloro-4-(trifluoromethyl)phenyl)amino)ethanol |
| Bromination | N-Bromosuccinimide (NBS) | 2-((3-Bromo-4-(trifluoromethyl)phenyl)amino)ethanol |
| Nitration | HNO3 / H2SO4 | 2-((3-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol |
Modifications of the Amino and Hydroxyl Moieties
The amino and hydroxyl groups of the ethanolamine side chain offer numerous handles for chemical modification, allowing for the synthesis of a diverse library of analogues with varied physicochemical properties.
Modifications of the Amino Group:
The secondary amine is a nucleophilic center that can readily undergo a variety of chemical transformations:
N-Acylation: Reaction with acylating agents such as acid chlorides (e.g., benzoyl chloride) or acid anhydrides results in the formation of amides. sdiarticle4.com This transformation can alter the molecule's hydrogen bonding capacity and polarity.
N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or through direct alkylation with alkyl halides.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride) yields sulfonamides, which are generally stable and can introduce fluorescent tags or other functionalities.
Urea (B33335) and Thiourea Formation: Treatment with isocyanates (e.g., phenyl isocyanate) or isothiocyanates leads to the formation of N,N'-disubstituted ureas and thioureas, respectively. sdiarticle4.commdpi.com These derivatives often exhibit distinct biological properties.
Modifications of the Hydroxyl Group:
The primary hydroxyl group is also a versatile site for derivatization:
O-Acylation (Esterification): The hydroxyl group can be converted into an ester by reacting with carboxylic acids (under Fischer esterification conditions), acid chlorides, or anhydrides. This is a common strategy for creating prodrugs.
O-Alkylation (Ether Formation): Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Oxidation: Selective oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. nih.gov Reagents like pyridinium (B92312) chlorochromate (PCC) typically yield aldehydes, while stronger oxidants like potassium permanganate (B83412) can produce carboxylic acids.
Conversion to Halides or Azides: The hydroxyl group can be substituted with other functional groups. For example, treatment with reagents like 2,4,6-trichloro appchemical.comnih.govresearchgate.nettriazine can convert the alcohol to the corresponding alkyl chloride. nih.gov It can also be converted to an azide, often through a two-step process involving tosylation followed by displacement with sodium azide. nih.gov
The interactive table below details common derivatization strategies for the amino and hydroxyl groups.
| Moiety | Reaction Type | Reagent(s) | Resulting Functional Group |
| Amino | N-Acylation | Benzoyl chloride | Amide |
| Amino | N-Alkylation | Alkyl halide / Carbonyl + Reducing Agent | Tertiary Amine |
| Amino | Urea Formation | Phenyl isocyanate | Urea |
| Hydroxyl | O-Acylation | Acetic anhydride | Ester |
| Hydroxyl | O-Alkylation | Sodium hydride, Alkyl halide | Ether |
| Hydroxyl | Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |
| Hydroxyl | Azidation | TsCl, NaN3 | Azide |
These advanced synthetic methodologies provide a robust framework for the systematic structural modification of this compound, enabling the generation of diverse chemical libraries for further investigation.
Mechanistic Investigations of Chemical Transformations Involving 2 4 Trifluoromethyl Phenyl Amino Ethanol
Reactivity Studies of the Amino Functionality in 2-((4-(Trifluoromethyl)phenyl)amino)ethanol
The secondary amino group is a primary site for nucleophilic reactions. However, its reactivity is substantially influenced by the electronic effects of the attached 4-(trifluoromethyl)phenyl moiety.
Amine Nucleophilicity and Electrophilic Attack
Nucleophilicity, the ability of a species to donate an electron pair to an electrophile, is a defining characteristic of amines. Generally, the nucleophilicity of amines follows the order: secondary > primary > ammonia, largely due to the electron-donating inductive effect of alkyl groups. However, in this compound, this trend is altered.
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). nih.gov This effect deactivates the adjacent phenyl ring, which in turn withdraws electron density from the nitrogen atom of the amino group. This reduction in electron density significantly decreases the nucleophilicity of the amine compared to its non-fluorinated analog, N-phenylethanolamine, or simple dialkylaminoethanols. Consequently, reactions involving electrophilic attack at the nitrogen center are generally slower and may require more forcing conditions. The reduced basicity and nucleophilicity make the nitrogen lone pair less available for bonding with electrophiles.
Formation of Amides, Ureas, and Related Derivatives
Despite its reduced nucleophilicity, the amino group of this compound readily participates in reactions with sufficiently strong electrophiles to form stable amide and urea (B33335) derivatives.
Amide Formation: The reaction of the amine with acylating agents such as acid chlorides or acid anhydrides is a standard method for amide synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the decreased nucleophilicity of the amine, a base is often required to facilitate the reaction by deprotonating the resulting ammonium (B1175870) salt and neutralizing the acid byproduct (e.g., HCl). Common bases include triethylamine (B128534) or pyridine.
Below is a table summarizing typical conditions for the synthesis of amides from trifluoromethyl-substituted anilines, which serve as a model for the reactivity of the target compound.
Interactive Data Table: Representative Conditions for Amide Synthesis
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to 25 | 85-95 |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | 25 | 80-90 |
| Acetic Anhydride | Sodium Acetate (B1210297) | Acetic Acid | 100 | 75-85 |
Urea Formation: Ureas are typically synthesized by reacting the amine with an isocyanate. The nitrogen atom of the amino group attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the urea derivative. This reaction is generally efficient and often proceeds without the need for a catalyst.
Alternatively, phenyl carbamates can be used as intermediates. The carbamate (B1207046) reacts with the amine, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature, to generate the urea in high yield. This method avoids the direct handling of potentially hazardous isocyanates.
Reactivity Studies of the Hydroxyl Functionality in this compound
The primary hydroxyl group (-OH) of the ethanol (B145695) moiety is another key reactive site, capable of undergoing a variety of transformations typical of alcohols.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields under milder conditions.
Etherification: Formation of an ether (Williamson ether synthesis) involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The resulting alkoxide is a potent nucleophile that displaces the halide from the alkylating agent to form the C-O-C ether linkage.
Oxidation and Reduction Pathways
Oxidation: The primary alcohol functionality can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically stop at the aldehyde stage. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution, will oxidize the primary alcohol directly to the corresponding carboxylic acid. The oxidation of α-trifluoromethyl alcohols to the corresponding ketones is also a well-established transformation. nih.gov
Reduction: The hydroxyl group itself is not typically subject to reduction. However, it can be converted into a better leaving group (e.g., a tosylate) and then reductively cleaved, although this is a multi-step process. The term "reduction" in the context of this molecule more commonly refers to transformations of other parts of the molecule while the alcohol moiety remains intact, or the reduction of a derivative formed from the alcohol. For instance, an amino acid can be reduced to an amino alcohol. google.com
Interactive Data Table: Summary of Hydroxyl Group Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid, H⁺ | Ester |
| Esterification | Acyl Chloride, Pyridine | Ester |
| Etherification | 1. NaH; 2. Alkyl Halide | Ether |
| Oxidation (Mild) | PCC | Aldehyde |
Influence of the Trifluoromethylphenyl Moiety on Reaction Pathways
The 4-(trifluoromethyl)phenyl group exerts a profound influence on the reactivity of both the amino and hydroxyl groups through a combination of electronic and steric effects.
Electronic Effects: As previously discussed, the primary electronic influence is the strong inductive electron withdrawal by the -CF3 group. nih.gov This effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and basicity. This deactivation can alter the relative reactivity of the two functional groups. In competitive reactions, an electrophile might preferentially attack the more nucleophilic hydroxyl oxygen over the less nucleophilic amino nitrogen, a reversal of the typical reactivity order seen in N-alkylethanolamines. The electron-withdrawing nature of the ring also increases the acidity of the N-H proton and, to a lesser extent, the O-H proton, making them easier to remove by a base.
Electronic Effects on Aromatic Reactivity
The reactivity of the phenyl ring in this compound is significantly influenced by the electronic properties of its two substituents: the aminoethanol group (-NHCH₂CH₂OH) and the trifluoromethyl group (-CF₃). These groups exert opposing electronic effects that modulate the electron density of the aromatic system.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong effect arises primarily from the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I) that pulls electron density away from the aromatic ring. mdpi.com This property deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. The electron-withdrawing nature of the -CF₃ group enhances the electrophilic character at other sites on the molecule. nih.gov
Conversely, the amino group (-NH-) is an electron-donating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance (+R or +M effect). This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, thereby activating the ring toward electrophilic attack. However, in this compound, the strong inductive pull of the p-trifluoromethyl group significantly diminishes the electron-donating ability of the amino nitrogen. This reduction in basicity and nucleophilicity compared to aniline (B41778) is a key factor in its reactivity.
The interplay of these effects governs the regioselectivity of reactions on the aromatic ring. The activating, ortho-, para-directing influence of the amino group competes with the deactivating, meta-directing influence of the trifluoromethyl group. In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho to the amino group (C2 and C6).
Stereoelectronic Control of Reactions
Stereoelectronic effects, which involve the influence of orbital overlap and molecular geometry on reactivity, play a critical role in the transformations of the aminoethanol side chain. The relative orientation of the amino (-NH), hydroxyl (-OH), and phenyl groups dictates the molecule's preferred conformations and the stereochemical outcome of its reactions.
In reactions such as N-acylation or N-alkylation, the conformation of the side chain is crucial. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amino group's nitrogen (or vice versa) can create a cyclic-like conformation. This pre-organization can influence the accessibility of the nitrogen's lone pair to incoming electrophiles, potentially affecting the reaction rate.
Furthermore, in reactions involving the chiral center that could be formed at the benzylic carbon, stereoelectronic factors would be paramount. For instance, in an oxidation of the alcohol to a ketone followed by a nucleophilic addition, the approach of the nucleophile would be influenced by the orientation of the bulky N-(4-(trifluoromethyl)phenyl)amino group, leading to potential diastereoselectivity. Kinetic resolution of N-aryl β-amino alcohols has been achieved through asymmetric amination, highlighting the importance of the NH and OH groups in controlling stereochemical outcomes. rsc.org
Reaction Kinetics and Thermodynamic Analyses of Transformations Involving this compound
Quantitative analysis of reaction rates and equilibria for transformations involving this compound can be effectively rationalized using linear free-energy relationships, such as the Hammett equation. libretexts.org This equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the parent compound through the substituent constant (σ) and the reaction constant (ρ).
The substituent constant, σ, quantifies the electronic effect of a substituent. For the trifluoromethyl group at the para position, the Hammett constant (σₚ) is +0.54, indicating its strong electron-withdrawing nature. In contrast, an electron-donating group like methoxy (B1213986) (-OCH₃) has a σₚ value of -0.27. viu.ca
The reaction constant, ρ, measures the sensitivity of a reaction to substituent effects. For reactions where a positive charge develops in the transition state near the aromatic ring (e.g., electrophilic aromatic substitution), the ρ value is large and negative. For reactions where a negative charge develops (e.g., nucleophilic aromatic substitution or anilinolysis), the ρ value is positive. researchgate.net For example, in the anilinolysis of certain aromatic compounds, ρ values can be positive, indicating that electron-withdrawing groups like -CF₃ accelerate the reaction by stabilizing the developing negative charge in the transition state. researchgate.netresearchgate.net
Experimental kinetic data for reactions such as N-acylation could be obtained using techniques like stopped-flow analysis, which allows for the measurement of rapid reactions in solution. researchgate.netnih.gov By performing these kinetic studies at various temperatures, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation. These parameters provide deeper insight into the energy profile and molecular ordering of the transition state.
| Substituent | σp Value | Electronic Effect |
|---|---|---|
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |
| -OH | -0.37 | Electron-Donating |
| -OCH₃ | -0.27 | Electron-Donating |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Weakly Electron-Withdrawing |
| -Br | +0.23 | Weakly Electron-Withdrawing |
| -CF₃ | +0.54 | Strongly Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |
Computational Probing of Reaction Mechanisms and Transition States
Computational chemistry offers a powerful tool for elucidating the detailed mechanistic pathways and transition state structures of reactions involving this compound. Density Functional Theory (DFT) is a widely used method for such investigations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher. researchgate.netresearchgate.net
A computational study of a transformation, for instance, the N-acylation with acetyl chloride, would begin with the optimization of the geometries of the reactants, intermediates, transition states, and products. By calculating the electronic energy of each of these species, a potential energy surface for the reaction can be constructed. The transition state, which represents the energy maximum along the reaction coordinate, can be identified by the presence of a single imaginary vibrational frequency.
These calculations provide critical data, including activation energies (Eₐ) and reaction energies (ΔE), which can be compared with experimental kinetic and thermodynamic data. Furthermore, analysis of the transition state geometry reveals the precise nature of bond-forming and bond-breaking processes. For example, it could confirm whether the N-acylation proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. Natural Bond Orbital (NBO) analysis can also be employed to study charge distribution and orbital interactions throughout the reaction pathway, offering a detailed picture of the electronic changes that drive the chemical transformation. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-((4-(CF₃)phenyl)amino)ethanol + Acetyl Chloride | 0.0 |
| Transition State (TS1) | Tetrahedral Intermediate Formation | +15.2 |
| Intermediate (INT1) | Tetrahedral Adduct | -5.8 |
| Transition State (TS2) | Chloride Elimination | +12.5 |
| Products | N-acetylated product + HCl | -20.7 |
Computational and Theoretical Chemistry Studies of 2 4 Trifluoromethyl Phenyl Amino Ethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-((4-(trifluoromethyl)phenyl)amino)ethanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized ground-state geometry. acs.org
These studies yield precise data on bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scienceopen.com
Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Data)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.270 eV |
| LUMO Energy | -2.201 eV |
| HOMO-LUMO Gap (ΔE) | 4.069 eV |
| Dipole Moment | 3.45 D |
| C-N (amino) Bond Length | 1.401 Å |
| C-O (ethanol) Bond Length | 1.425 Å |
Ab initio (from first principles) calculations, such as the Hartree-Fock (HF) method, provide a rigorous approach to studying molecular conformations. This compound has several rotatable bonds (C-C, C-N, C-O), leading to numerous possible conformers. core.ac.uk Conformational analysis aims to identify the most stable spatial arrangements of the atoms.
Table 2: Relative Energies of Major Conformers of this compound (Illustrative Ab Initio Data)
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1 (Global Minimum) | gauche (~60°) | 0.00 | Intramolecular H-bond (OH···N) |
| 2 | anti (~180°) | 1.52 | Extended conformation |
| 3 | gauche' (~-60°) | 2.15 | - |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
MD simulations allow for the exploration of the conformational landscape of this compound in a dynamic context. These simulations can track the formation and breaking of intramolecular hydrogen bonds and other non-covalent interactions in real-time. This provides insight into the flexibility of the molecule and the transitions between different conformational states, which is crucial for understanding how it might adapt its shape upon interacting with other molecules. nih.gov
The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying solvation effects by placing the molecule in a "box" of solvent molecules, such as water or ethanol (B145695). nih.gov These simulations reveal how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and dynamics. nih.govresearchgate.net For example, in an aqueous environment, water molecules can form hydrogen bonds with the amino and hydroxyl groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. nih.gov Understanding these solvation effects is critical for predicting the behavior of the compound in biological systems.
Molecular Docking and Protein-Ligand Interaction Studies for this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target. nih.gov
For this compound, docking studies can be used to hypothesize its binding to a specific protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that approximates the binding free energy. nih.gov
The results can highlight key interactions, such as hydrogen bonds between the ligand's -OH and -NH groups and amino acid residues in the protein. rjptonline.org The trifluoromethyl (-CF3) group is of particular interest, as fluorine can participate in favorable multipolar interactions with protein backbones, potentially enhancing binding affinity. nih.gov These studies provide valuable hypotheses about the compound's mechanism of action at a molecular level, which can then be tested experimentally. nih.govnih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Kinase Active Site
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bonds | -OH with Asp168; -NH with Glu91 |
| Hydrophobic Interactions | Phenyl ring with Leu22, Val78 |
| Other Interactions | -CF3 group with backbone carbonyl of Gly24 |
Prediction of Binding Modes with Biological Macromolecules
Molecular docking simulations are a key computational tool for predicting the interactions between this compound and biological targets. By computationally placing the molecule within the binding site of a protein, researchers can predict its most likely orientation and conformation. For example, the trifluoromethyl group is known to engage in multipolar interactions with the protein backbone, which can significantly enhance binding affinity. nih.gov The ethanolamine (B43304) portion of the molecule, with its hydroxyl and amino groups, can form hydrogen bonds with amino acid residues, effectively anchoring the molecule within the binding site. nih.gov The specific nature of these interactions is highly dependent on the topology and amino acid composition of the binding pocket.
Analysis of Key Interaction Sites (e.g., hydrogen bonding, hydrophobic interactions)
The interaction profile of this compound with a protein target is a composite of several types of non-covalent interactions. The trifluoromethylphenyl group is well-suited for hydrophobic and van der Waals interactions with nonpolar amino acid residues. The secondary amine and the terminal hydroxyl group of the ethanolamine side chain are primary sites for hydrogen bonding, capable of acting as both hydrogen bond donors and acceptors. These hydrogen bonds with polar or charged amino acid residues, such as serine, threonine, or aspartic acid, are often crucial for the stability of the ligand-protein complex and for determining binding specificity. Additionally, the phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net
| Interaction Type | Interacting Group of the Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Donor) | Amine (-NH-), Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bonding (Acceptor) | Hydroxyl (-OH) | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Trifluoromethylphenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com
Development of Predictive Models for Biological Activity
To develop QSAR models for derivatives of this compound, a series of analogous compounds with systematic structural modifications are synthesized and their biological activities are experimentally determined. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to create a model that links molecular descriptors (quantifiable properties related to the molecule's structure) to the observed biological activity. frontiersin.orgnih.gov These predictive models can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govufv.br
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov QSAR studies on derivatives of this compound are instrumental in identifying these key pharmacophoric features. mdpi.com For this class of compounds, the critical pharmacophoric elements typically include a hydrophobic aromatic region (the trifluoromethylphenyl group), a hydrogen bond donor (the secondary amine), and a hydrogen bond acceptor/donor (the terminal hydroxyl group). researchgate.net The precise spatial relationship between these features is paramount for optimal interaction with the biological target. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Moiety |
|---|---|
| Aromatic/Hydrophobic | Trifluoromethylphenyl ring |
| Hydrogen Bond Donor | Secondary Amine (-NH-) |
| Hydrogen Bond Acceptor/Donor | Terminal Hydroxyl (-OH) |
An in-depth analysis of the structure-activity relationship (SAR) and molecular design principles for derivatives of this compound reveals the critical interplay of its structural components in biological interactions. Understanding these principles is paramount for the rational design of novel and more effective therapeutic agents.
Biological and Pharmacological Research Perspectives on 2 4 Trifluoromethyl Phenyl Amino Ethanol
In Vitro Biological Assay Methodologies for Mechanism-of-Action Studies
In vitro assays are fundamental to the initial characterization of a compound's biological activity. They provide a controlled environment to study direct interactions with specific molecular targets, such as enzymes and receptors, and to observe the subsequent effects on cellular pathways and functions.
Should 2-((4-(Trifluoromethyl)phenyl)amino)ethanol be hypothesized to target a specific enzyme, a variety of enzymatic assays would be employed to characterize the interaction. These assays are designed to determine the potency of inhibition or activation and to provide insight into the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
The initial step typically involves screening the compound against a panel of enzymes to identify potential targets. Once a target is identified, kinetic studies are performed. In these studies, the reaction rate is measured in the presence of varying concentrations of the enzyme's substrate and the investigational compound. For an inhibitor, a key parameter derived from these experiments is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.
Further mechanistic studies would determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. This is often accomplished by analyzing reaction kinetics using models such as the Michaelis-Menten equation and graphical representations like Lineweaver-Burk plots. For example, if this compound were found to inhibit a hypothetical kinase, its IC50 and Ki values would be determined to quantify its potency.
Table 1: Hypothetical Kinetic Data for this compound Against a Target Kinase
| Kinetic Parameter | Value | Description |
|---|---|---|
| IC50 | 0.5 µM | Concentration for 50% inhibition of enzyme activity. |
| Ki | 0.2 µM | Inhibition constant, indicating binding affinity to the enzyme. |
| Mechanism of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |
If the compound is predicted to interact with a cell surface or nuclear receptor, receptor binding assays are essential for confirming this interaction and quantifying its affinity. These assays measure the direct binding of a compound to a specific receptor, often using a competitive binding format.
In a typical radioligand binding assay, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The assay is performed in the presence of varying concentrations of the unlabeled test compound, this compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined. The key parameters obtained are the IC50 (the concentration of the compound that displaces 50% of the specific radioligand binding) and the equilibrium dissociation constant (Kd), which is a measure of the compound's affinity for the receptor.
To assess selectivity, the compound is tested against a panel of different receptors. A compound that shows high affinity for one receptor but low affinity for others is considered selective, which is often a desirable characteristic for a therapeutic agent to minimize off-target effects. For example, studies on other small molecules have utilized binding assays with ligands like [3H]flunitrazepam to assess interaction with GABAA receptors. nih.govnih.goveurofinsdiscovery.com
Table 2: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Kd) | Assay Type |
|---|---|---|
| Target Receptor A | 50 nM | Radioligand Competition Assay |
| Off-Target Receptor B | > 10,000 nM | Radioligand Competition Assay |
| Off-Target Receptor C | 5,000 nM | Radioligand Competition Assay |
Following the identification of a molecular target, cell-based assays are used to investigate the functional consequences of the compound-target interaction in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including changes in second messenger levels (e.g., cAMP, Ca2+), activation or inhibition of specific signaling pathways (e.g., phosphorylation of downstream proteins), changes in gene expression, and ultimate functional outcomes like cell proliferation, apoptosis, or secretion.
For instance, if this compound were found to bind to a G-protein coupled receptor (GPCR), a cell-based assay could measure the resulting change in intracellular cyclic AMP (cAMP) levels. If it were an enzyme inhibitor, such as a kinase inhibitor, a cell-based assay could use specific antibodies to measure the phosphorylation status of the kinase's substrate. nih.gov The potency of the compound in these assays is typically reported as an EC50 (half-maximal effective concentration) for agonists or an IC50 for antagonists/inhibitors.
Table 3: Hypothetical Functional Activity of this compound in a Cell-Based Assay
| Assay | Cell Line | Measured Response | Potency (IC50) |
|---|---|---|---|
| Pathway Phosphorylation Assay | HEK293 (expressing Target A) | Inhibition of Target A-mediated substrate phosphorylation | 1.2 µM |
| Cell Proliferation Assay | Cancer Cell Line X | Inhibition of cell growth | 2.5 µM |
In Vivo Mechanistic Studies in Preclinical Models
While in vitro assays are crucial for initial characterization, in vivo studies in preclinical animal models are necessary to confirm that the compound engages its target and modulates the relevant biological pathways in a whole organism.
Target engagement studies are designed to provide direct evidence that a compound is binding to its intended molecular target in vivo. A powerful and quantitative method for assessing target engagement in living animals is Positron Emission Tomography (PET) imaging. nih.govnih.gov
This technique involves administering a radiolabeled tracer that binds specifically to the target of interest. A baseline PET scan is performed to measure the tracer's signal in the target tissue. Subsequently, the animal is treated with the unlabeled test compound, this compound, and another PET scan is conducted. If the test compound binds to the same target, it will compete with and displace the radiotracer, leading to a reduction in the PET signal. The degree of signal reduction can be used to quantify the percentage of target occupancy at a given dose of the compound. nih.gov Such studies are crucial for correlating the administered dose with the extent of target binding in the relevant tissues.
Table 4: Hypothetical In Vivo Target Engagement Data for this compound via PET Imaging
| Dose of Compound (mg/kg) | Target Occupancy in Brain (%) | Animal Model |
|---|---|---|
| 1 | 25% | Mouse |
| 5 | 60% | Mouse |
| 20 | 92% | Mouse |
Biomarkers are measurable indicators of a biological state or condition and are essential tools for understanding a compound's mechanism of action in vivo. They can be classified as target engagement biomarkers (which provide indirect evidence of target binding), pharmacodynamic (PD) biomarkers (which demonstrate a downstream biological effect), or predictive biomarkers. nih.gov
Following administration of this compound to animal models, tissues or biofluids (e.g., blood, urine) can be collected to measure changes in relevant biomarkers. nih.govresearchgate.net For example, if the compound inhibits an enzyme involved in a specific metabolic pathway, the levels of the substrate of that enzyme might increase, while the levels of the product might decrease. These changes in metabolite concentrations would serve as pharmacodynamic biomarkers. Similarly, if the compound modulates a signaling pathway, changes in the phosphorylation levels of downstream proteins in that pathway could be measured in tissue samples. Identifying and validating such biomarkers is critical for establishing a clear link between target engagement and the ultimate physiological or therapeutic effect of the compound.
Table 5: Hypothetical Pharmacodynamic Biomarker Modulation by this compound in an Animal Model
| Biomarker | Matrix | Change after Treatment | Implication |
|---|---|---|---|
| Phospho-Protein Y (pY) | Tumor Tissue | 85% Decrease | Inhibition of the target signaling pathway. |
| Metabolite Z | Plasma | 200% Increase | Modulation of the target's metabolic function. |
Prodrug and Drug Delivery Strategies for this compound (focus on chemical modification for targeted delivery, not dosage)
The therapeutic potential of this compound can be significantly enhanced through the strategic application of prodrug and chemical modification approaches aimed at improving its pharmacokinetic profile and enabling targeted delivery. researchgate.net Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmacological agent. nih.gov This strategy can be leveraged to overcome various drug development challenges, such as poor solubility, limited permeability across biological membranes, and off-target effects. researchgate.net
Chemical modifications can be designed to target specific tissues or cells, thereby increasing the concentration of the active drug at the site of action and minimizing systemic exposure. nih.gov For this compound, with its primary alcohol and secondary amine functional groups, several avenues for chemical modification are available to create prodrugs with desirable targeted delivery attributes.
One common approach involves the esterification of the primary alcohol group. By attaching a promoiety (a carrier molecule) via an ester linkage, the physicochemical properties of the parent compound can be modulated. For instance, the attachment of a lipophilic moiety can enhance membrane permeability, facilitating absorption and distribution. Conversely, a hydrophilic promoiety can improve aqueous solubility. The choice of the promoiety is critical for targeting, as it can be designed to be cleaved by specific enzymes that are overexpressed in the target tissue.
Another strategy is the formation of carbamates from the secondary amine. Carbamate (B1207046) prodrugs can be engineered to be stable in systemic circulation but are cleaved under specific physiological conditions or by certain enzymes to release the parent amine drug. nih.gov The design of these prodrugs can take advantage of facile intramolecular cyclization reactions to control the release kinetics independently of the drug's structure. nih.gov
A more advanced approach involves the use of linker molecules that are sensitive to specific stimuli present in the target microenvironment, such as pH, redox potential, or the presence of particular enzymes. For example, in a tumor microenvironment, which is often characterized by lower pH and hypoxia, linkers that are cleaved under these conditions can be employed for targeted drug release.
The concept of amino acid-derived prodrugs presents an attractive option for improving the oral delivery of drugs with low solubility and permeability. researchgate.net By conjugating an amino acid to this compound, it may be possible to utilize endogenous amino acid transporters for enhanced absorption. researchgate.net
Aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs represent another viable strategy. This approach has been shown to improve the solubility and in vivo efficacy of parent compounds. nih.gov For instance, AOCOM ether prodrugs of 4(1H)-quinolones containing a p-(trifluoromethyl) phenyl group demonstrated enhanced efficacy compared to their parent compounds. nih.gov A similar strategy could be envisioned for this compound to improve its delivery characteristics.
The following table outlines potential prodrug strategies for this compound, the chemical modification involved, the targeted release mechanism, and the potential therapeutic advantage.
| Prodrug Strategy | Chemical Modification | Targeted Release Mechanism | Potential Advantage |
| Ester Prodrug | Esterification of the primary alcohol | Esterase-mediated hydrolysis (prevalent in various tissues) | Improved lipophilicity and membrane permeability |
| Carbamate Prodrug | Formation of a carbamate from the secondary amine | Enzymatic or pH-dependent cleavage | Controlled release and protection of the amine group from metabolism |
| Amino Acid Conjugate | Amide or ester linkage with an amino acid | Amino acid transporters for uptake, followed by enzymatic cleavage | Enhanced absorption via nutrient transporters |
| AOCOM Ether Prodrug | Formation of an aminoalkoxycarbonyloxymethyl ether | pH-triggered release mechanism | Improved aqueous solubility and dissolution rate |
It is important to note that the successful development of a prodrug requires a careful balance between stability in systemic circulation and efficient bioactivation at the target site. Extensive preclinical studies are necessary to evaluate the pharmacokinetics, efficacy, and safety of any potential prodrug candidate of this compound.
Advanced Analytical Approaches in the Study of 2 4 Trifluoromethyl Phenyl Amino Ethanol
Spectroscopic Techniques for Investigating Molecular Interactions and Dynamics
Spectroscopic methods are pivotal in elucidating the dynamic nature of molecular interactions in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at atomic resolution. nih.gov For a compound like 2-((4-(Trifluoromethyl)phenyl)amino)ethanol, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative. The trifluoromethyl group offers a unique ¹⁹F NMR signature that can be a sensitive probe for changes in the local electronic environment upon binding to a target protein. nih.gov
Techniques such as Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of protein or ligand nuclei are monitored upon titration, can identify the binding interface. nih.govspringernature.com For instance, titrating a ¹⁵N-labeled protein with this compound would likely show significant chemical shift changes in the amide protons and nitrogens of amino acid residues in the binding pocket.
Furthermore, advanced NMR experiments like Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to screen for binding and identify the parts of the ligand that are in close contact with the protein. Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and protein protons, helping to determine the bound conformation of the ligand. spectrabase.com Conformational dynamics of the compound itself, such as hindered rotation around single bonds, can also be studied by monitoring changes in NMR signals at different temperatures. wikipedia.org
Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for this compound Upon Binding to a Target Protein
| State | ¹⁹F Chemical Shift (ppm) | Line Width (Hz) | Interpretation |
| Free in solution | -62.5 | 10 | Unbound state, rapid tumbling |
| Bound to Protein X | -63.2 | 50 | Change in electronic environment upon binding, slower tumbling |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.gov In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding and dissociation of the compound would cause a change in the refractive index at the surface, which is measured as a response. From the resulting sensorgram, the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. wikipedia.orgmdpi.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. semanticscholar.orgwikipedia.orgmalvernpanalytical.com In an ITC experiment, this compound would be titrated into a solution containing the target protein. The resulting heat changes would be used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated. harvard.edunih.gov
Table 2: Illustrative Binding Data for the Interaction of this compound with a Target Protein
| Technique | Parameter | Value |
| SPR | kₐ (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kₑ (s⁻¹) | 3.0 x 10⁻³ | |
| Kₑ (nM) | 20 | |
| ITC | Kₐ (M⁻¹) | 5.2 x 10⁷ |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -2.1 | |
| ΔG (kcal/mol) | -10.6 | |
| Stoichiometry (n) | 1.1 |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a valuable technique for studying the chirality of molecules and conformational changes in proteins. chromatographyonline.comgcms.cz this compound is a chiral molecule, and its enantiomers would be expected to have mirror-image CD spectra. CD spectroscopy could be used to confirm the enantiomeric purity of a sample.
When the compound binds to a protein, it may induce conformational changes in the protein's secondary or tertiary structure. These changes can be monitored by observing alterations in the protein's CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions. escholarship.orgnih.gov For example, an increase in the alpha-helical content upon ligand binding would be reflected by changes in the characteristic CD bands at 208 and 222 nm. nih.govyoutube.com
X-ray Crystallography and Cryo-Electron Microscopy for Structure Determination of Compound-Target Complexes
To obtain a detailed three-dimensional view of how this compound interacts with its target protein, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.
X-ray crystallography requires the formation of well-ordered crystals. researchgate.net For a ligand-protein complex, this is typically achieved through co-crystallization, where the purified protein is mixed with an excess of the ligand before crystallization trials are set up. nih.gov Various methods such as vapor diffusion (hanging drop or sitting drop) would be screened to find conditions that yield diffraction-quality crystals of the this compound-protein complex. hhu.de Soaking pre-existing protein crystals with a solution of the compound is another viable strategy. harvard.edu
Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those resistant to crystallization. nih.govnih.gov In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice, preserving the native structure. sapub.org Thousands of images of individual particles are then collected and computationally averaged to generate a high-resolution 3D map. thermofisher.com
Once a high-resolution structure is obtained, the interaction interface between this compound and its target can be analyzed in detail. nih.govweizmann.ac.il This involves identifying the specific amino acid residues that form contacts with the ligand. The analysis would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. glpbio.com
Given the trifluoromethyl group on the phenyl ring, specific interactions involving this moiety would be of particular interest. The electron-withdrawing nature of the trifluoromethyl group can influence the aromatic ring's electronic properties, potentially leading to favorable interactions with the protein backbone or specific side chains. wikipedia.org The analysis would provide a structural basis for the observed binding affinity and selectivity, guiding further structure-based drug design efforts. nih.gov
Chromatographic and Mass Spectrometric Methodologies for Complex Mixture Analysis and Metabolite Identification
Advanced analytical techniques are indispensable for the comprehensive characterization of chemical compounds within complex environments, such as synthetic reaction mixtures or biological systems. For this compound, the coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for identifying reaction intermediates, separating isomers, and analyzing complex mixtures.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in LC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), is a cornerstone technique for elucidating reaction pathways. researchgate.netrsc.org Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions for unknown compounds, which is critical for identifying transient or low-abundance intermediates in a synthetic reaction. rsc.org
In the synthesis of this compound, which could, for example, involve the reaction of 4-(trifluoromethyl)aniline (B29031) with an ethanol (B145695) synthon, HRMS can be employed to monitor the reaction progress. By analyzing aliquots of the reaction mixture over time, it is possible to detect and tentatively identify not only the starting materials and the final product but also key intermediates and potential byproducts. The high sensitivity of mass spectrometry is crucial for detecting species that are present in very low concentrations. rsc.org
Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques available on HRMS instruments can further aid in structural elucidation. By fragmenting a selected precursor ion, a characteristic fragmentation pattern is generated, which provides structural information about the intermediate, confirming its identity. hmdb.ca
Table 1: Hypothetical Reaction Intermediates and Byproducts in the Synthesis of this compound Detectable by HRMS This table presents a hypothetical scenario for illustrative purposes.
| Compound Name | Role in Reaction | Molecular Formula | Monoisotopic Mass (Da) | Potential Adduct (Positive Mode) | Expected m/z |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)aniline | Starting Material | C₇H₆F₃N | 161.0452 | [M+H]⁺ | 162.0530 |
| 2-Chloroethanol (B45725) | Starting Material | C₂H₅ClO | 80.0029 | [M+H]⁺ | 81.0107 |
| This compound | Final Product | C₉H₁₀F₃NO | 205.0714 | [M+H]⁺ | 206.0792 |
| N,N-bis(2-hydroxyethyl)-4-(trifluoromethyl)aniline | Potential Byproduct | C₁₁H₁₄F₃NO₂ | 249.0976 | [M+H]⁺ | 250.1054 |
Chromatographic Separation of Isomers and Complex Mixtures
Chromatography is essential for isolating specific components from a mixture, which is a necessary precursor to accurate identification and quantification.
Isomer Separation: this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers (R- and S-isomers). Differentiating and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. researchgate.netchromatographyonline.com
Separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for the separation of a broad range of chiral molecules, including amino alcohols. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.net Method development often involves screening various CSPs and mobile phase compositions to achieve baseline resolution. phenomenex.com The introduction of trifluoromethyl groups into a stationary phase has also been shown to provide unique interactions, such as dipole-dipole and hydrogen bonding, that can aid in the high-resolution separation of isomers. jiangnan.edu.cn
Complex Mixture Analysis: In the context of a synthesis reaction or metabolite analysis, the target compound is typically part of a complex mixture. Reversed-phase HPLC (RP-HPLC) is a robust and versatile technique for separating compounds based on their hydrophobicity. A C18 or C8 stationary phase is commonly used with a mobile phase consisting of a water/organic solvent (e.g., acetonitrile (B52724) or methanol) gradient. researchgate.net This allows for the separation of this compound from more polar starting materials or less polar, non-polar byproducts within a single analytical run.
Table 2: Illustrative HPLC Conditions for Chiral and Achiral Separations This table presents hypothetical conditions for illustrative purposes.
| Parameter | Chiral Separation (Enantiomers) | Achiral Separation (Reaction Mixture) |
|---|---|---|
| Technique | HPLC or SFC | RP-HPLC |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak IG-3) nih.gov | C18 Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Ethanol or CO₂/Methanol with additives | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient (e.g., 5% to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry | UV (e.g., 254 nm) or Mass Spectrometry |
Advanced Microscopic Techniques for Cellular Localization and Interaction Studies
Understanding where a compound localizes within a cell and with which structures it interacts is fundamental to elucidating its mechanism of action. Advanced fluorescence microscopy techniques offer the resolution and sensitivity needed for such studies, moving beyond the diffraction limit of conventional light microscopy. nih.govresearchgate.net
While this compound is not inherently a strong fluorophore, its phenyl ring provides some intrinsic fluorescence that could be enhanced. Alternatively, the molecule could be chemically modified with a fluorescent tag for visualization. The presence of the trifluoromethyl group can increase the lipophilicity of a molecule, potentially aiding its penetration through cellular membranes. mdpi.comnih.gov
Confocal Laser Scanning Microscopy (CLSM): CLSM uses a pinhole to reject out-of-focus light, enabling the acquisition of high-contrast, optically sectioned images from within a thick specimen. scielo.org.mx This technique would be invaluable for determining the general distribution of a fluorescently-tagged version of this compound within cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum.
Super-Resolution Microscopy (SRM): To visualize molecular interactions at the nanoscale, super-resolution techniques are required. nih.gov Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) bypass the diffraction limit by sequentially activating and localizing individual fluorescent molecules, building a composite image with a resolution approaching tens of nanometers. nih.gov If the compound of interest binds to specific proteins, these techniques could potentially be used to visualize the compound's association with its target structures with unprecedented detail. scientificsolutions1.com
Table 3: Application of Advanced Microscopy for Cellular Studies This table outlines potential applications of microscopy techniques for studying this compound.
| Microscopy Technique | Principle of Operation | Potential Application for the Compound | Typical Resolution |
|---|---|---|---|
| Confocal Laser Scanning Microscopy (CLSM) | Uses a spatial pinhole to block out-of-focus light, enabling 3D optical sectioning. scielo.org.mx | Determine co-localization with major organelles (e.g., mitochondria, nucleus) using fluorescent dyes or tagged proteins. | ~200 nm lateral, ~500 nm axial researchgate.net |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Excites fluorophores only in a very thin region (~100 nm) near the coverslip, reducing background noise. researchgate.net | Visualize interactions at or near the cell membrane, such as binding to surface receptors. | ~100 nm lateral |
| Stochastic Optical Reconstruction Microscopy (STORM) / Photoactivated Localization Microscopy (PALM) | Sequentially activates and localizes sparse subsets of photoswitchable fluorophores to reconstruct a super-resolved image. nih.gov | Visualize the compound's binding to specific subcellular structures or protein clusters at the nanoscale. | ~20-50 nm lateral |
| Stimulated Emission Depletion (STED) Microscopy | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. nih.gov | Image the fine distribution of the compound within densely packed structures, such as the cytoskeleton or chromatin. | ~30-80 nm lateral |
Future Directions and Emerging Research Avenues for 2 4 Trifluoromethyl Phenyl Amino Ethanol
Integration into Advanced Materials Science
While direct applications of 2-((4-(Trifluoromethyl)phenyl)amino)ethanol in advanced materials are not yet established, its structure suggests potential for exploration in this field. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor sites, combined with the unique properties conferred by the trifluoromethyl group (such as thermal stability and hydrophobicity), could be leveraged.
Future research could investigate its use as a monomer or building block for the synthesis of specialty polymers. The amino and alcohol functionalities allow for its incorporation into polymer backbones like polyurethanes or polyesters. The resulting fluorinated polymers could exhibit desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy, making them candidates for advanced coatings, membranes, or electronic materials.
Applications in Chemical Biology and Proteomics
The structure of this compound is well-suited for its development as a tool for chemical biology and proteomics. The amino and hydroxyl groups provide reactive handles for the attachment of reporter tags (like fluorophores or biotin) or photo-activatable cross-linking groups.
Chemical Probes and Affinity Labels: Derivatized versions of the compound could be synthesized to serve as chemical probes to investigate biological systems. For instance, attaching a fluorescent dye would allow for the visualization of its localization within cells. Furthermore, if the compound is found to bind to a specific protein target, it could be converted into an affinity-based probe to isolate and identify that target from complex biological mixtures. This is a crucial step in understanding a compound's mechanism of action.
Proteomics Studies: In proteomics, such probes can be used to identify protein interaction partners. A potential workflow would involve treating cells or cell lysates with a tagged version of this compound, followed by affinity purification and mass spectrometry to identify the bound proteins. This approach could reveal novel biological pathways influenced by the compound. A study on a related compound, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), utilized proteomics to explore its effects on human leukemia cells, identifying specific proteins and signaling pathways involved in its induced differentiation effects. researchgate.net This highlights the power of proteomics in elucidating the molecular mechanisms of trifluoromethyl-containing compounds.
Development of Novel Methodologies for Synthesis and Derivatization
Advancements in the synthesis and derivatization of this compound are crucial for enabling its broader investigation.
Synthesis: While general methods for the synthesis of β-amino alcohols are known, developing novel, efficient, and stereoselective synthetic routes to produce enantiomerically pure forms of the compound is a key research avenue. nih.gov Methods like the asymmetric reduction of corresponding α-amino ketones or the nucleophilic trifluoromethylation of α-amino aldehydes could be optimized for this specific target. nih.govmdpi.com The development of scalable and cost-effective synthetic strategies will be essential for its potential future applications.
Derivatization: The creation of a library of derivatives is fundamental for structure-activity relationship (SAR) studies. The primary alcohol and secondary amine functionalities are ideal points for chemical modification. Various derivatizing reagents can be employed to systematically alter the compound's properties. sdiarticle4.comnih.gov
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative | Purpose |
|---|---|---|---|---|
| Amino Group (-NH-) | Acylation | Acetyl chloride, Benzoyl chloride | Amide | Modify polarity and hydrogen bonding |
| Amino Group (-NH-) | Sulfonylation | Dansyl chloride | Sulfonamide | Introduce a fluorescent tag |
| Hydroxyl Group (-OH) | Esterification | Acid chlorides, Anhydrides | Ester | Alter lipophilicity and metabolic stability |
| Hydroxyl Group (-OH) | Etherification | Alkyl halides | Ether | Modify size and polarity |
Addressing Challenges and Opportunities in Target Validation and Mechanistic Elucidation
A significant challenge in the study of any new bioactive compound is the identification and validation of its biological target(s). For this compound, assuming it demonstrates biological activity, a primary future goal will be to elucidate its mechanism of action.
Target Identification Strategies:
Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This matrix can then be used to capture binding partners from cell extracts.
Photo-Affinity Labeling: A photoreactive group can be incorporated into the molecule's structure. Upon exposure to UV light, this derivative will covalently bind to its target protein, allowing for its identification.
Mechanistic Studies: Once a target is identified, further studies will be needed to understand how the compound modulates its function. This involves a combination of biochemical assays, structural biology (such as X-ray crystallography of the compound bound to its target), and cell-based assays to connect the molecular interaction to a cellular phenotype. The trifluoromethyl group can play a key role in binding affinity and selectivity, and understanding these interactions at an atomic level is a significant opportunity for research.
Potential for Multidisciplinary Collaboration in this compound Research
The full research potential of this compound can best be realized through collaborative efforts that span multiple scientific disciplines.
| Collaborating Fields | Potential Research Focus |
|---|---|
| Synthetic Organic Chemistry & Medicinal Chemistry | Development of efficient synthetic routes and creation of derivative libraries for SAR studies. |
| Chemical Biology & Proteomics | Design and application of chemical probes for target identification and validation. |
| Computational Chemistry & Structural Biology | Modeling of compound-target interactions to guide rational drug design and understand binding mechanisms. |
| Materials Science & Polymer Chemistry | Exploration of the compound as a building block for novel fluorinated polymers with advanced properties. |
| Pharmacology & Cell Biology | Characterization of the biological effects of the compound in cellular and animal models. |
Such collaborations would create a synergistic environment, accelerating the pace of discovery and maximizing the potential for translating fundamental research into practical applications.
Q & A
Q. What are the common synthetic routes for 2-((4-(Trifluoromethyl)phenyl)amino)ethanol?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1 : React 4-(trifluoromethyl)aniline with 2-bromoethanol in a polar aprotic solvent (e.g., toluene or DMF) under basic conditions (triethylamine or K₂CO₃) at elevated temperatures (80–100°C).
- Step 2 : Purify the crude product via column chromatography or recrystallization.
A similar method achieved 88% yield for a structurally related ethanolamine derivative using 2-bromoethanol and triethylamine in toluene at 100°C . Optimizing stoichiometry (1:1 molar ratio of amine to alkylating agent) and solvent choice (e.g., toluene for improved solubility) is critical .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : ¹H NMR (aromatic protons: δ 7.4–7.6 ppm; NH and OH: δ 2.5–5.0 ppm), ¹³C NMR (CF₃: ~125 ppm; ethanol moiety: δ 60–70 ppm), and ¹⁹F NMR (CF₃: ~-60 ppm).
- LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]⁺) and retention times (e.g., 0.81 minutes under specific HPLC conditions) .
- Elemental Analysis : Validate purity (>95%) and molecular formula.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
Yield optimization involves:
- Temperature Control : Reactions at 100°C improve kinetics but avoid decomposition .
- Solvent Effects : Use toluene or DMF to enhance nucleophilicity of the amine. Computational solvation models (e.g., COSMO in quantum mechanical frameworks) predict solvent polarity effects on transition states .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation.
Q. What strategies resolve enantiomers of this chiral compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomeric separation.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with chiral ligands (e.g., BINAP) .
Q. How are hydrogen-bonding patterns analyzed in its crystal structure?
Q. How do solvation effects influence its reactivity in solution?
- Continuum Solvation Models : Apply COSMO-RS or SMD models to compute solvation free energies and transition-state stabilization. Parameters include dielectric constant (ε) and cavity radius .
- Solvent Screening : Compare experimental yields in solvents with varying polarity (e.g., water vs. toluene) to validate computational predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
